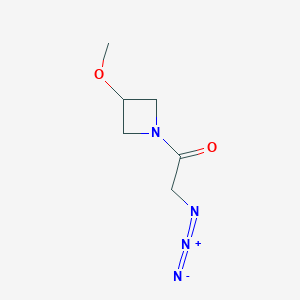
2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of azido ketones. Azido ketones are known for their versatility in organic synthesis and their potential applications in various fields such as medicinal chemistry and materials science. The presence of both azido and ketone functional groups in this compound makes it a valuable intermediate for the synthesis of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one typically involves the reaction of an appropriate azetidine derivative with an azide source. One common method is the ring-opening of an epoxide with sodium azide, followed by a Staudinger reaction to form the desired azido compound . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Cycloaddition Reactions: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.
Reduction Reactions: Reducing agents such as triphenylphosphine or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Substituted azetidine derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino ketone derivatives.
Applications De Recherche Scientifique
2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: The compound can be used in the preparation of polymers and other materials with unique properties.
Chemical Biology: It can serve as a probe in studying biological processes involving azido and ketone functional groups.
Mécanisme D'action
The mechanism of action of 2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azido-1-(3-methoxyazetidin-1-yl)ethan-1-one: Unique due to the presence of both azido and ketone functional groups.
2-Azido-1-(3-methoxyaziridin-1-yl)ethan-1-one: Similar structure but with an aziridine ring instead of an azetidine ring.
2-Azido-1-(3-methoxyazetidin-1-yl)propan-1-one: Similar structure but with a propanone backbone instead of an ethanone backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the azetidine ring adds strain to the molecule, making it more reactive in certain chemical transformations compared to its aziridine or propanone analogs.
Propriétés
IUPAC Name |
2-azido-1-(3-methoxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-5-3-10(4-5)6(11)2-8-9-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSHSDRSRGXDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)






![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1476713.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-3-yl)methanone](/img/structure/B1476714.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476715.png)
![6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476717.png)


